REACTION_CXSMILES
|
[F:1][C:2]1([CH2:9][OH:10])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[OH-].[NH4+:12].[NH4+:13].[Cl-].[C-:15]#N.[Na+]>CO>[NH2:12][C:5]1([C:15]#[N:13])[CH2:6][CH2:7][C:2]([F:1])([CH2:9][OH:10])[CH2:3][CH2:4]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)=O)CO
|
Name
|
Intermediate 31
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
Brine (100 mL) was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
The slurry was extracted with chloroform/isopropanol (200 mL, 10%, 7 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCC(CC1)(CO)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 70.8 mmol | |
AMOUNT: MASS | 12.2 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |